

# 2-Phenyl-2-pentanol chemical structure and properties

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Compound of Interest

Compound Name: 2-Phenyl-2-pentanol

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# 2-Phenyl-2-pentanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and potential applications of **2-phenyl-2-pentanol**. The information is tailored for professionals in research and development, with a focus on data presentation, experimental methodologies, and the broader context of its relevance in medicinal chemistry.

### **Chemical Structure and Identification**

**2-Phenyl-2-pentanol**, also known by its IUPAC name 2-phenylpentan-2-ol, is a tertiary alcohol. [1][2][3] Its structure consists of a pentane chain with a hydroxyl group and a phenyl group both attached to the second carbon atom.

The key identifiers for this compound are:

IUPAC Name: 2-phenylpentan-2-ol[4]

CAS Number: 4383-18-0[1][4]

Molecular Formula: C11H16O[1]



• Canonical SMILES: CCCC(C)(C1=CC=CC=C1)O[4]

## **Physicochemical and Spectroscopic Properties**

The physical and chemical properties of **2-phenyl-2-pentanol** are summarized in the table below. These properties are crucial for its handling, purification, and analysis.

Table 1: Physicochemical Properties of 2-Phenyl-2-pentanol

Property	Value
Molecular Weight	164.24 g/mol [1][3]
Boiling Point	~216 °C (estimated)
Density	~0.972 g/cm³
Refractive Index	~1.517
рКа	~14.49 (predicted)

### **Spectroscopic Data**

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-phenyl-2-pentanol**.

Table 2: Spectroscopic Data for 2-Phenyl-2-pentanol



Technique	Key Features
<sup>1</sup> H NMR	- Aromatic protons: Multiplet around 7.2-7.4 ppm Hydroxyl proton: Singlet, chemical shift can vary Alkyl protons: Signals corresponding to the methyl and propyl groups.
<sup>13</sup> C NMR	- Aromatic carbons: Peaks in the range of 125- 150 ppm.[5] - Carbonyl carbon (C-OH): Expected around 70-80 ppm Alkyl carbons: Peaks in the upfield region (10-50 ppm).[5]
IR Spectroscopy	- O-H stretch: Strong, broad band around 3200-3600 cm <sup>-1</sup> .[6] - C-O stretch: Medium to strong band around 1000-1300 cm <sup>-1</sup> .[6] - Aromatic C-H stretch: Above 3000 cm <sup>-1</sup> Aromatic C=C bends: 1450-1600 cm <sup>-1</sup> .
Mass Spectrometry	- Fragmentation patterns consistent with a tertiary alcohol structure.

## Synthesis of 2-Phenyl-2-pentanol

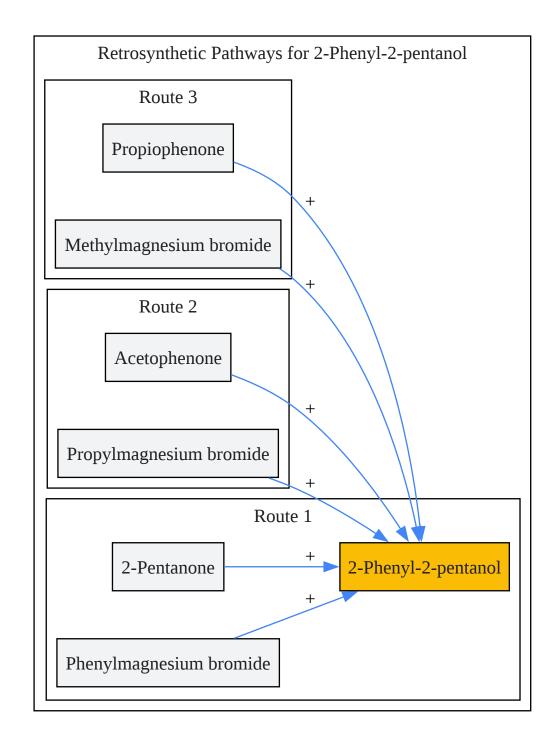
The most common and versatile method for the synthesis of tertiary alcohols like **2-phenyl-2-pentanol** is the Grignard reaction.[7] This involves the reaction of a Grignard reagent with a suitable ketone. There are three possible retrosynthetic pathways for the synthesis of **2-phenyl-2-pentanol** using this method.

### **Retrosynthetic Analysis**

The three possible combinations of a Grignard reagent and a ketone for the synthesis of **2-phenyl-2-pentanol** are:

- Phenylmagnesium bromide and 2-pentanone.
- Propylmagnesium bromide and acetophenone.
- Methylmagnesium bromide and propiophenone.





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Caption: Retrosynthetic analysis of **2-phenyl-2-pentanol** via the Grignard reaction.

## Experimental Protocol: Grignard Synthesis of 2-Phenyl-2-pentanol from Phenylmagnesium Bromide and 2-



#### **Pentanone**

This protocol details the synthesis of **2-phenyl-2-pentanol** using phenylmagnesium bromide and **2-pentanone**.

#### Materials:

- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether
- 2-Pentanone
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- lodine crystal (optional, as an initiator)

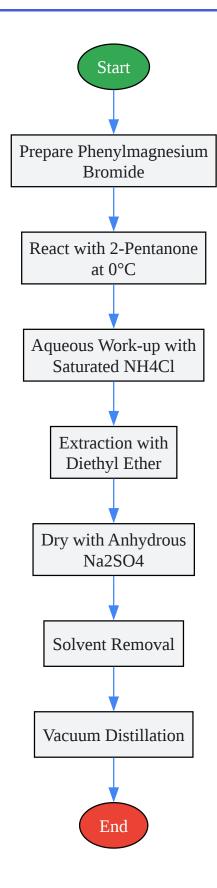
#### Procedure:

- Preparation of the Grignard Reagent:
  - All glassware must be oven-dried to ensure anhydrous conditions.
  - In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
  - Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.
  - Add a small portion of the bromobenzene solution to the magnesium turnings. If the
    reaction does not start, gentle warming or the addition of a small iodine crystal may be
    necessary to initiate the formation of the Grignard reagent.
  - Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.



- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of phenylmagnesium bromide.
- Reaction with 2-Pentanone:
  - Cool the Grignard reagent solution to 0 °C using an ice bath.
  - Prepare a solution of 2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.
  - Add the 2-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
  - Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Extract the aqueous layer with diethyl ether.
  - Combine the organic layers and wash with brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
  - The crude product can be purified by vacuum distillation.





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Caption: Experimental workflow for the synthesis of **2-phenyl-2-pentanol**.



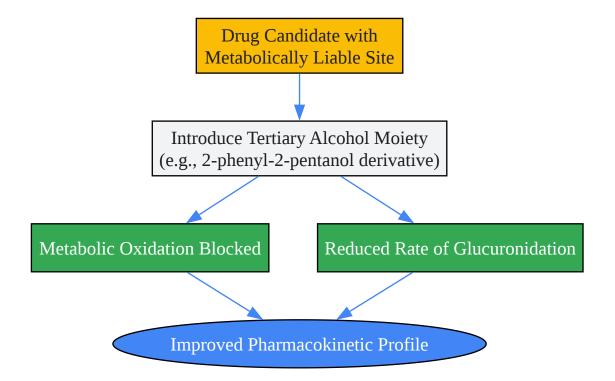
# Relevance in Drug Development and Medicinal Chemistry

While specific biological activities of **2-phenyl-2-pentanol** are not extensively documented, its structural motif as a tertiary alcohol is of significant interest in drug discovery and development.

Tertiary alcohols often exhibit improved metabolic stability compared to primary and secondary alcohols.[1][8] Primary and secondary alcohols are susceptible to oxidation and glucuronidation, which can lead to rapid metabolism and clearance of a drug candidate.[1][9] The carbon atom bearing the hydroxyl group in a tertiary alcohol lacks a hydrogen atom, making it resistant to oxidation.[9] Furthermore, the steric hindrance around the hydroxyl group in a tertiary alcohol can reduce the rate of glucuronidation.[1]

Incorporating a tertiary alcohol moiety into a drug candidate can therefore be a strategic approach to:

- Block metabolic oxidation: Enhancing the pharmacokinetic profile of a molecule.
- Reduce the rate of glucuronidation: Increasing the half-life of a drug.
- Modulate physicochemical properties: Such as solubility and lipophilicity.





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